![molecular formula C19H23ClN6O B2629776 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride CAS No. 2445784-70-1](/img/structure/B2629776.png)
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,3-triazole . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can vary. For instance, some derivatives exhibit stability against metabolic degradation, the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Shainyan and Meshcheryakov (2015) delved into the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the synthesis of various derivatives, including those with potential relevance to the compound . Their research highlights the chemical flexibility of triazole compounds and their derivatives in synthetic organic chemistry B. Shainyan, V. I. Meshcheryakov, 2015.
Albert and Taguchi (1973) reported on the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles, showcasing the methods to introduce functional groups adjacent to the triazole ring, which is crucial for further modifications to achieve specific biological activities A. Albert, H. Taguchi, 1973.
Biological Studies
The synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a specific moiety were explored by Holla et al. (2006), focusing on their antibacterial and insecticidal activities. This study indicates the potential of triazole derivatives in developing new agents for combating microbial infections and pest control B. S. Holla, C. S. Prasanna, B. Poojary, K. S. Rao, K. Shridhara, 2006.
Another example includes the work by Sokmen et al. (2014), who synthesized a series of triazole compounds and evaluated them for their antibacterial, antiurease, and antioxidant activities. Their findings suggest that certain triazole derivatives exhibit promising biological activities, which could be leveraged for therapeutic applications B. B. Sokmen, Nurhan Gumrukcuoglu, Serpil Uğraş, H. Sahin, Yasemin Sagkal, H. I. Uğraş, 2014.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole ring, which is present in en300-26676563, have been reported to exhibit multidirectional biological activity .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been reported to affect various biochemical pathways due to their multidirectional biological activity .
Pharmacokinetics
In silico pharmacokinetic studies have been performed on similar compounds, indicating that they possess a favorable profile .
Result of Action
Similar compounds have shown effective cytotoxic activity against various cancer cell lines .
Action Environment
The stability of similar compounds under acidic or basic hydrolysis, as well as oxidizing and reducing conditions, has been reported .
Safety and Hazards
Zukünftige Richtungen
The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in medicinal chemistry . The therapeutic importance of triazole derivatives has led to ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
Eigenschaften
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O.ClH/c20-11-15-13-25(23-22-15)16-5-3-4-14(10-16)12-21-19(26)17-7-9-24-8-2-1-6-18(17)24;/h3-5,7,9-10,13H,1-2,6,8,11-12,20H2,(H,21,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPBHVFPGAJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)
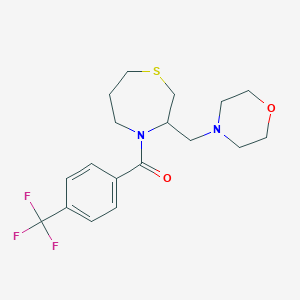
![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
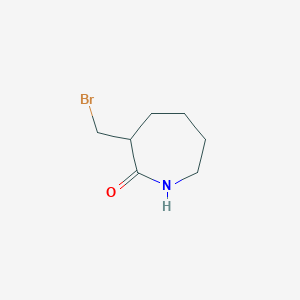
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
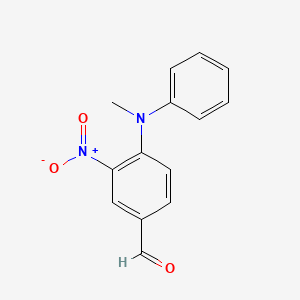
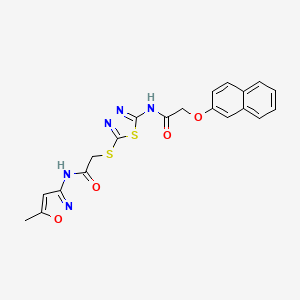
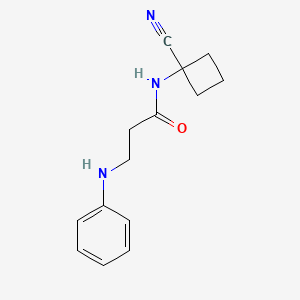
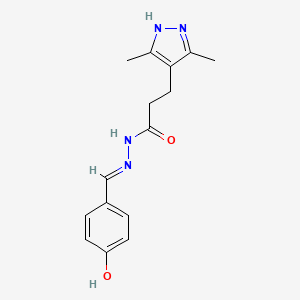
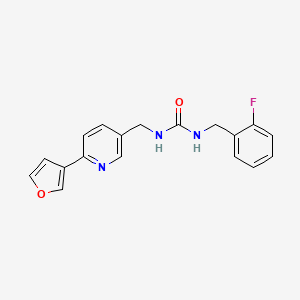
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
